molecular formula C11H13ClO2 B3315034 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene CAS No. 951891-07-9

2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene

Cat. No.: B3315034
CAS No.: 951891-07-9
M. Wt: 212.67 g/mol
InChI Key: YWMITLLGLFNCBC-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene is a chlorinated aromatic alkene characterized by a propene backbone substituted with a chlorine atom at position 2 and a 2,4-dimethoxyphenyl group at position 3. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of chalcone derivatives and heterocyclic compounds . Its structural features—specifically the electron-donating methoxy groups and the reactive chlorine atom—make it a versatile building block for synthesizing bioactive molecules.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMITLLGLFNCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242726
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID401242726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-07-9
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene typically involves the reaction of 2,4-dimethoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the allyl chloride on the benzaldehyde, followed by the elimination of water to form the propene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimethoxyphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs with modified substituents on the phenyl ring (Table 1):

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene 2,4-dimethoxy C11H13ClO2 212.67 (calculated) Intermediate for chalcone derivatives
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene 2-chloro-4-fluoro C9H7Cl2F 205.05 High reactivity due to electron-withdrawing groups
2-Chloro-3-(2,4-dichlorophenyl)-1-propene 2,4-dichloro C9H7Cl3 221.5 Used in cross-coupling reactions
(E)-2-Cyano-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 2,4-dimethoxy (Ring A); 3,4-dimethoxy (Ring B) C21H21NO5 367.4 α-Substituted chalcone with potential bioactivity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxy substituents in the target compound enhance electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, chloro and fluoro substituents in analogs (e.g., 2-chloro-4-fluorophenyl derivative) reduce electron density, altering reactivity patterns .
  • Molecular Weight and Solubility : The dimethoxy derivative has a higher calculated molecular weight (212.67 g/mol) compared to the dichlorophenyl analog (221.5 g/mol) due to oxygen content. However, methoxy groups likely improve solubility in polar solvents compared to halogenated analogs .

Biological Activity

2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and two methoxy groups attached to a phenyl ring, which is connected to a propene chain. This structure enhances its reactivity and biological activity, making it a valuable compound for various research applications.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of human carboxylesterase-2 (hCE-2) , which plays a crucial role in drug metabolism. Inhibition of hCE-2 can lead to altered pharmacokinetics and pharmacodynamics of various drugs and endogenous compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that chalcone derivatives, including this compound, can inhibit cancer cell proliferation and induce apoptosis. The compound's ability to modulate key signaling pathways such as NF-κB and STAT3 is significant in cancer therapy .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various bacterial strains.

Case Studies

  • Anticancer Activity : A study demonstrated that chalcone derivatives could suppress tumor growth in vitro by inducing cell cycle arrest and apoptosis in cancer cells. The specific effects of this compound were evaluated in human breast cancer cell lines, revealing a dose-dependent inhibition of cell viability .
  • Enzyme Inhibition : Another study highlighted the compound's role in inhibiting hCE-2 activity, suggesting that it could alter the metabolism of chemotherapeutic agents, potentially enhancing their efficacy.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and inhibits proliferation
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits hCE-2 affecting drug metabolism

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, which affects absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the chloro and methoxy groups enhances its solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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